![molecular formula C25H26N6O3 B15073584 Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]- CAS No. 2225824-53-1](/img/structure/B15073584.png)
Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YTX-465 is a chemical compound known for its inhibitory effects on stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism. It has shown potential in research related to neurodegenerative diseases, particularly Parkinson’s disease, due to its ability to ameliorate α-synuclein cytotoxicity .
Preparation Methods
The synthesis of YTX-465 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
YTX-465 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
YTX-465 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and fatty acid metabolism.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Potential therapeutic applications in neurodegenerative diseases like Parkinson’s disease due to its ability to reduce α-synuclein toxicity.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
YTX-465 exerts its effects by inhibiting stearoyl-CoA desaturase, an enzyme that converts saturated fatty acids into unsaturated fatty acids. This inhibition reduces the levels of unsaturated membrane lipids, which in turn reduces α-synuclein toxicity in neuronal cells. The molecular targets include the enzyme stearoyl-CoA desaturase and pathways involved in fatty acid metabolism .
Comparison with Similar Compounds
YTX-465 is unique in its high potency and specificity as an inhibitor of stearoyl-CoA desaturase. Similar compounds include:
A939572: Another stearoyl-CoA desaturase inhibitor with different potency and specificity.
GSK1940029: An inhibitor with similar applications but different chemical structure.
SCD1 inhibitor-4: Used in research related to diabetes and fatty acid metabolism
YTX-465 stands out due to its higher potency and effectiveness in reducing α-synuclein toxicity, making it a valuable compound in neurodegenerative disease research .
Properties
CAS No. |
2225824-53-1 |
|---|---|
Molecular Formula |
C25H26N6O3 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[2-[4-[3-(1,3-dimethylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H26N6O3/c1-16-20-9-8-19(14-21(20)30(2)28-16)23-27-25(34-29-23)18-10-12-31(13-11-18)22(32)15-26-24(33)17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,26,33) |
InChI Key |
UNYSKYOVUXWBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)C3=NOC(=N3)C4CCN(CC4)C(=O)CNC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
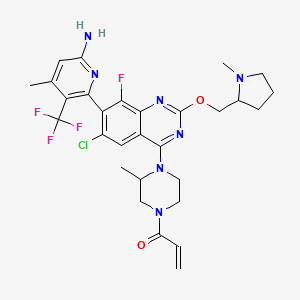
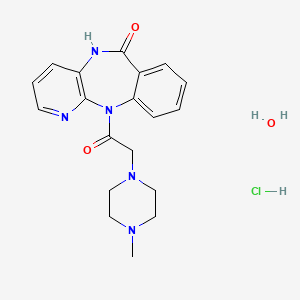
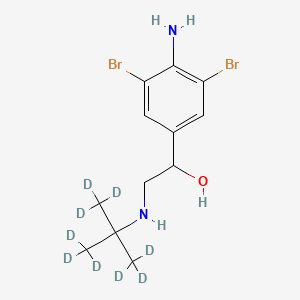
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
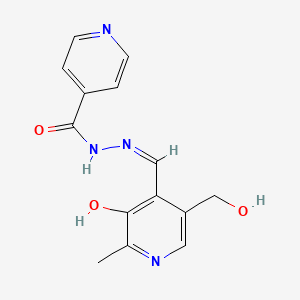
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
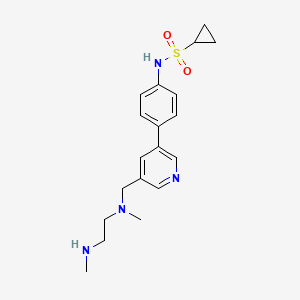
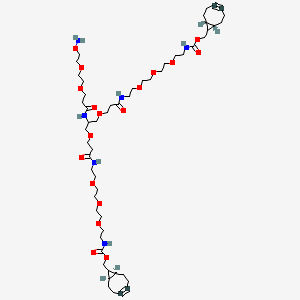
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
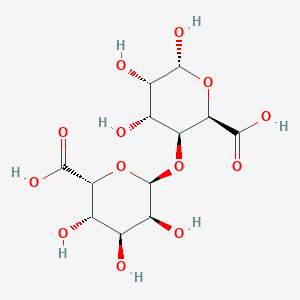
![N-[4-[[4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]-N'-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanediamide](/img/structure/B15073578.png)
![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
